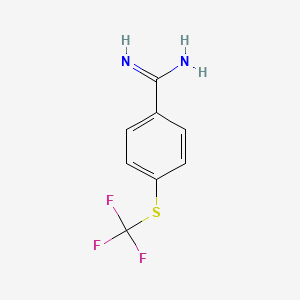

4-((Trifluoromethyl)thio)benzimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCJTPBAIPBPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Functionalization to Form Bidentate Ligands:

The nitrogen atoms of the imidamide group can undergo N-alkylation or N-arylation reactions. By introducing functional groups capable of coordinating to a metal center, bidentate or polydentate ligands could be synthesized. For example, reaction with a haloalkane bearing a pendant donor group (e.g., a pyridine, phosphine, or another imidazole) could yield a chelating ligand.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Proposed Ligand Structure | Potential Catalytic Application |

| 4-((Trifluoromethyl)thio)benzimidamide | 2-(Chloromethyl)pyridine | N-(pyridin-2-ylmethyl)-4-((trifluoromethyl)thio)benzimidamide | Cross-coupling reactions (e.g., Suzuki, Heck) |

| This compound | (2-Chloroethyl)diphenylphosphine | N-(2-(diphenylphosphino)ethyl)-4-((trifluoromethyl)thio)benzimidamide | Hydrogenation, hydroformylation |

Interactive Data Table: Proposed Ligands from this compound

| Ligand Name | Ligand Type | Potential Metal Coordination |

| N-(pyridin-2-ylmethyl)-4-((trifluoromethyl)thio)benzimidamide | N,N-Bidentate | Palladium, Nickel, Copper |

| N-(2-(diphenylphosphino)ethyl)-4-((trifluoromethyl)thio)benzimidamide | N,P-Bidentate | Rhodium, Iridium, Palladium |

Precursor to N Heterocyclic Carbene Nhc Ligands:

N-heterocyclic carbenes are a prominent class of ligands in modern catalysis, known for forming strong bonds with metal centers and promoting high catalytic activity and stability. The benzimidazole (B57391) core of the target molecule is a common scaffold for NHC ligands. The synthesis would typically involve N,N'-dialkylation or diarylation of the benzimidamide, followed by deprotonation to generate the carbene.

The trifluoromethylthio group at the 4-position of the benzene (B151609) ring could electronically influence the resulting NHC ligand and, consequently, the catalytic properties of its metal complexes. The strong electron-withdrawing nature of the SCF3 group would be expected to modulate the electron-donating ability of the NHC ligand.

Detailed Research Findings on Related Systems:

While no studies have specifically utilized 4-((Trifluoromethyl)thio)benzimidamide for ligand synthesis, extensive research on the synthesis of benzimidazole-based NHC ligands provides a solid foundation for this potential application. The general synthetic route involves the formation of a benzimidazolium salt, which is then deprotonated in the presence of a metal precursor to form the NHC-metal complex.

Reactivity and Chemical Transformations of 4 Trifluoromethyl Thio Benzimidamide

Reactivity of the Benzimidamide Functional Group

The benzimidamide group, C₆H₅C(NH)NH₂, is the simplest aryl amidine and is characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. wikipedia.org This arrangement makes it a strong base and a potent nucleophile, capable of engaging in a wide array of chemical reactions.

The amidine functional group imparts basicity, allowing the compound to readily undergo protonation. cymitquimica.com The protonation of the amidine moiety significantly alters the electronic structure, shortening the C-N bond and increasing the rotational barrier around it. nih.gov This suggests that the isomerization rate between different conformational states can be controlled by adjusting the pH. nih.gov

Like other amidines, 4-((trifluoromethyl)thio)benzimidamide can exist in different tautomeric forms due to proton migration between the two nitrogen atoms. This equilibrium is influenced by factors such as solvent polarity and substitution patterns on the aromatic ring. The presence of the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group at the para-position is expected to decrease the basicity of the nitrogen atoms compared to unsubstituted benzamidine (B55565), thereby lowering the pKa of its conjugate acid.

The nitrogen atoms of the benzimidamide group are nucleophilic and can react with electrophiles such as acylating and alkylating agents.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides leads to the formation of N-acylbenzimidamide derivatives. The reaction typically proceeds by nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon of the acylating agent. Given the two nitrogen atoms, a mixture of acylated products could potentially be formed, although one form may be favored based on steric and electronic factors.

Alkylation: Similarly, alkylating agents such as alkyl halides can react with the nitrogen centers to yield N-alkylated products. The specific site of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. These reactions are fundamental in modifying the structure and properties of the molecule for various applications.

Benzimidamides readily react with carbonyl compounds like aldehydes and ketones. The reaction is initiated by the nucleophilic attack of a nitrogen atom on the electrophilic carbonyl carbon. This acid-catalyzed, reversible reaction typically forms an imine derivative after the elimination of water. libretexts.orglibretexts.org

With α-dicarbonyl compounds, this condensation can lead to the formation of heterocyclic rings. For instance, the condensation of benzamidine with α-diketones has been reported as a pathway to imidazole (B134444) derivatives. rsc.org The reaction involves the sequential attack of both nitrogen atoms of the amidine on the two carbonyl carbons, followed by cyclization and dehydration.

Benzimidamides are highly valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles.

Pyrimidines: One of the most common transformations is the Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. mdpi.com A modified approach involves the reaction of benzamidine hydrochloride with α,β-unsaturated ketones (chalcones) in the presence of a base. mdpi.comresearchgate.net This [3+3] annulation proceeds via a Michael addition, followed by cyclization and spontaneous dehydration to yield highly substituted pyrimidines. researchgate.netresearchgate.net

Triazines: 2,4,6-trisubstituted-1,3,5-triazines can be synthesized from benzamidine derivatives. One common method involves the self-condensation of three amidine molecules. Another efficient route is the coupling and ring-closing reaction between a benzamidine hydrochloride derivative and a benzaldehyde (B42025) derivative, often catalyzed by transition metals like copper or nickel acetate. google.com Furthermore, acceptorless dehydrogenative coupling of amidines with primary alcohols, catalyzed by platinum nanoparticles or other metal complexes, provides an atom-economical route to 1,3,5-triazines. rsc.org

Benzimidazoles: While benzimidazoles are typically formed from the condensation of o-phenylenediamines with carboxylic acids, they can also be synthesized from N-aryl benzamidine precursors. nih.govorganic-chemistry.org For this compound, this would require a preliminary N-arylation step, for instance, with a 2-haloaryl compound. The resulting N-(2-haloaryl)-4-((trifluoromethyl)thio)benzimidamide could then undergo an intramolecular C-N cross-coupling reaction to achieve cyclization, forming the benzimidazole (B57391) ring system. nih.gov This cyclization can often be promoted by a simple base in water, offering an environmentally friendly synthetic route. nih.gov

Table 1: Synthesis of Heterocycles from Benzamidine Analogues

| Target Heterocycle | Co-reactant(s) | General Reaction Type | Reference |

|---|---|---|---|

| Pyrimidine | 1,3-Diketone or α,β-Unsaturated Ketone | [3+3] Cyclocondensation (Pinner Synthesis) | mdpi.com |

| 1,3,5-Triazine | Benzaldehyde Derivative | [2+1] Coupling and Cyclization | google.com |

| 1,3,5-Triazine | Primary Alcohol | Acceptorless Dehydrogenative Coupling | rsc.org |

| Benzimidazole | Requires pre-functionalization to N-(2-haloaryl)benzamidine | Intramolecular C-N Cyclization | nih.gov |

Reactivity of the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF₃) group is known for its high lipophilicity and strong electron-withdrawing nature, which significantly influences the metabolic stability and pharmacokinetic properties of molecules in drug discovery. cas.cnresearchgate.net Chemically, its reactivity is primarily centered on the sulfur atom.

Oxidative Transformations: The sulfur atom in the -SCF₃ group can be readily oxidized to form the corresponding trifluoromethyl sulfoxide (B87167) (-SOCF₃) and trifluoromethyl sulfone (-SO₂CF₃) derivatives. This transformation is a key reaction for modifying the electronic and physical properties of the molecule.

A common and efficient method for this oxidation is the use of hydrogen peroxide (H₂O₂) as the oxidant. rsc.orgrsc.org The reaction is often performed in trifluoroacetic acid (TFA), which acts as both a solvent and an activator, enhancing the electrophilic character of the oxidant. rsc.orgrsc.org A significant advantage of this system is the ability to achieve high selectivity for the sulfoxide over the sulfone by carefully controlling the stoichiometry of H₂O₂. rsc.org The deactivating effect of the trifluoromethyl group and the interaction of the resulting sulfoxide with TFA can help prevent over-oxidation to the sulfone. rsc.orgrsc.org

Reductive Transformations: The trifluoromethylthio group is generally stable and resistant to reduction under standard chemical conditions. The strong carbon-fluorine bonds and the electronegativity of the fluorine atoms make the -CF₃ group robust. Similarly, the sulfur-carbon bond is not easily cleaved by common reducing agents. Therefore, reductive transformations of the -SCF₃ group are not a typical pathway in the chemical manipulation of molecules containing this moiety.

Table 2: Representative Conditions for Oxidation of Aryl Trifluoromethyl Sulfides

| Substrate | Oxidant | Solvent/Catalyst | Primary Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl trifluoromethyl sulfide | 30% H₂O₂ (1.2 eq.) | TFA | Phenyl trifluoromethyl sulfoxide | 95% | rsc.org |

| 4-Chlorophenyl trifluoromethyl sulfide | 30% H₂O₂ (1.2 eq.) | TFA | 4-Chlorophenyl trifluoromethyl sulfoxide | 96% | rsc.org |

| 4-Nitrophenyl trifluoromethyl sulfide | 30% H₂O₂ (1.2 eq.) | TFA | 4-Nitrophenyl trifluoromethyl sulfoxide | 98% | rsc.org |

| Naphthyl trifluoromethyl sulfide | 30% H₂O₂ (1.2 eq.) | TFA | Naphthyl trifluoromethyl sulfoxide | 94% | rsc.org |

Influence of the -SCF3 Group on Aromatic Electrophilic/Nucleophilic Substitution

The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing substituent. Its presence on the benzene (B151609) ring at the para-position significantly modulates the electron density of the aromatic system, thereby profoundly influencing its susceptibility to both electrophilic and nucleophilic attack.

Aromatic Electrophilic Substitution (SEAr):

The -SCF3 group deactivates the benzene ring towards electrophilic aromatic substitution. wikipedia.org By pulling electron density away from the ring, it makes the aromatic system less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Due to its strong electron-withdrawing nature, the -SCF3 group is predicted to be a meta-director . This means that incoming electrophiles will preferentially add to the positions meta to the -SCF3 group (i.e., positions 3 and 5). This directorial effect stems from the relative stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions, a destabilizing resonance structure places the positive charge on the carbon atom directly attached to the electron-withdrawing -SCF3 group. In contrast, meta-attack avoids this unfavorable arrangement, resulting in a more stable intermediate and a lower activation energy for the reaction. libretexts.org

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Activating | -OH, -NH2, -CH3 | Activating | Ortho, Para |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| Deactivating | -NO2, -CN, -SO3H, -SCF3 | Strongly Deactivating | Meta |

This interactive table categorizes substituents based on their influence on electrophilic aromatic substitution. The -SCF3 group falls into the strongly deactivating, meta-directing category.

Aromatic Nucleophilic Substitution (SNAr):

Conversely, the electron-withdrawing -SCF3 group activates the benzene ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comchemistrysteps.comlibretexts.org This type of reaction requires an electron-poor aromatic ring and the presence of a good leaving group (typically a halide) on the ring. While the parent this compound does not possess a leaving group, a derivative such as 2-halo-4-((trifluoromethyl)thio)benzimidamide would be highly susceptible to SNAr.

In such a scenario, the -SCF3 group would act as an ortho, para-director . libretexts.org A nucleophile would preferentially attack the carbon bearing the leaving group, and the negative charge of the resulting intermediate (a Meisenheimer complex) would be stabilized through resonance by the -SCF3 group, particularly when it is positioned ortho or para to the site of attack. chemistrysteps.comlibretexts.orgyoutube.com A meta-positioned -SCF3 group cannot delocalize the negative charge as effectively. libretexts.org

Cleavage and Replacement Reactions of the C-SCF3 Bond

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the formation of Ar-SCF3 bonds and, under certain conditions, the reverse reaction or further transformations could be envisioned. Reductive cleavage using strong reducing agents or certain radical-based methodologies might also effect the removal or transformation of the -SCF3 group. The high strength of the C-F bonds within the trifluoromethyl group makes its cleavage particularly challenging, often requiring specialized reagents.

Chemoselective and Regioselective Functionalization

Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are critical for the targeted derivatization of a multifunctional molecule like this compound.

Directed Functionalization at Specific Positions of the Benzene Ring

Achieving functionalization at positions other than the meta-position predicted by the electronics of the -SCF3 group would likely require a directed metalation strategy. nih.gov The imidamide group, with its nitrogen atoms, could potentially act as a directing group. In the presence of a strong base like an organolithium reagent, a proton ortho to the imidamide group (at position 3 or 5) could be abstracted. The resulting lithiated species could then be quenched with an electrophile, leading to substitution at a specific position adjacent to the directing group. The choice of base and reaction conditions would be crucial to avoid competitive reaction at the more acidic N-H protons of the imidamide itself.

Selective Transformations of Imidamide Nitrogens

The imidamide functional group contains two nitrogen atoms with different chemical environments: an sp2-hybridized imino nitrogen and an sp2-hybridized amino nitrogen. These nitrogens are nucleophilic and can undergo various transformations.

The selective functionalization of one nitrogen over the other presents a significant synthetic challenge. The outcome of reactions with electrophiles (e.g., alkyl halides, acyl chlorides) can be highly dependent on the reaction conditions, such as the solvent and the nature of the base used. acs.orgnih.govacs.org It is plausible that alkylation or acylation could occur on either nitrogen. The formation of a dianion by using a strong base (e.g., two equivalents of NaHMDS) could alter the selectivity of the reaction compared to neutral or weakly basic conditions. acs.orgacs.org

Table 2: Potential Reactions at the Imidamide Nitrogen Atoms

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH3I) | N-methylated benzimidamide |

| N-Acylation | Acetyl Chloride (CH3COCl) | N-acetylated benzimidamide |

| Cyclocondensation | β-Diketone | Heterocyclic derivative (e.g., pyrimidine) |

This table outlines potential transformations targeting the nucleophilic nitrogen atoms of the imidamide functional group.

Late-Stage Derivatization for Structural Diversification

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a powerful strategy for creating a library of analogues from a common core structure. For this compound, several strategies could be employed for structural diversification.

N-Arylation/Alkylation: Building on the reactivity of the imidamide nitrogens, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with a variety of aryl or vinyl halides could be used to install diverse substituents on the nitrogen atoms.

Ring Functionalization: If a halogen were present on the aromatic ring, it would serve as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups.

Modification of the Imidamide: The imidamide itself could be hydrolyzed to the corresponding benzamide (B126) or reduced to a diamine under specific conditions, providing access to different classes of compounds.

These late-stage derivatizations would enable the systematic exploration of the chemical space around the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 4 Trifluoromethyl Thio Benzimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei.

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the aromatic and imidamide protons. The 1,4-disubstituted benzene (B151609) ring gives rise to a distinct AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing benzimidamide group (H-2, H-6) are expected to be downfield compared to the protons ortho to the trifluoromethylthio group (H-3, H-5). The protons of the imidamide functional group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange, with chemical shifts that are sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would account for all eight carbon atoms in unique electronic environments. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to spin-spin coupling with the three fluorine atoms. Similarly, the carbon atom attached to the -SCF₃ group (C-4) may also exhibit a small quartet coupling. The imidamide carbon (-C(=NH)NH₂) would be found significantly downfield. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a single trifluoromethyl group, the ¹⁹F NMR spectrum is predicted to show a sharp singlet. The chemical shift of this signal is characteristic of the -SCF₃ group attached to an aromatic ring and typically appears in a well-defined spectral region, providing clear evidence for the presence of this moiety. rsc.org

Predicted NMR Data for 4-((Trifluoromethyl)thio)benzimidamide

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic | 8.05 | Doublet | 8.4 | H-2, H-6 |

| Aromatic | 7.85 | Doublet | 8.4 | H-3, H-5 |

| Imidamide | 9.30 | Broad Singlet | - | NH |

| Imidamide | 8.90 | Broad Singlet | - | NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Multiplicity (from F-coupling) | Assignment | |

| Imidamide | 168.5 | Singlet | C=N | |

| Aromatic | 140.2 | Singlet | C-1 | |

| Aromatic | 134.1 | Quartet | C-4 | |

| Aromatic | 129.5 | Singlet | C-2, C-6 | |

| Aromatic | 126.8 | Singlet | C-3, C-5 | |

| Trifluoromethyl | 128.9 | Quartet (¹JCF ≈ 308 Hz) | CF₃ | |

| ¹⁹F NMR | Predicted δ (ppm) | Multiplicity | Assignment | |

| Trifluoromethylthio | -43.5 | Singlet | SCF₃ |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Spectra are assumed to be recorded in DMSO-d₆.

While 1D NMR provides essential information, 2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A clear cross-peak between the aromatic doublets at ~8.05 ppm and ~7.85 ppm would confirm their ortho relationship on the benzene ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would show correlations between the proton signal at 8.05 ppm and the carbon signal at 129.5 ppm (C-2/C-6), and between the proton signal at 7.85 ppm and the carbon signal at 126.8 ppm (C-3/C-5), confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) C-H connectivity. Key expected correlations include:

From aromatic protons H-2/H-6 to the imidamide carbon (C=N) and the quaternary carbon C-4.

From aromatic protons H-3/H-5 to the quaternary carbon C-1 and the CF₃ carbon.

From the imidamide NH protons to carbons C-1 and C-2/C-6. These correlations would definitively piece together the molecular structure. researchgate.net

Conformational flexibility in this compound could arise from rotation around the C(aryl)-S and C(aryl)-C(imidamide) single bonds. Variable-temperature (VT) NMR studies could be employed to investigate these dynamics. If the rotational barrier were significant, cooling the sample could lead to the decoalescence of signals as distinct conformers become observable on the NMR timescale. However, for a molecule of this nature, it is likely that rotation is fast at room temperature, resulting in time-averaged spectra. Studies on related compounds suggest the energy barrier for rotation around the C-S bond is generally low. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone of molecular characterization, providing data on molecular weight and elemental composition with exceptional accuracy.

Using techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF), the exact mass of the protonated molecule [M+H]⁺ can be measured. This high-precision measurement allows for the unambiguous determination of the elemental formula, confirming the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur in the correct proportions. nih.govlcms.cz

Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₇F₃N₂S |

| Calculated Monoisotopic Mass | 220.0282 |

| Ion | [M+H]⁺ |

| Calculated Exact Mass of Ion | 221.0355 |

| Observed Mass (Hypothetical) | 221.0353 |

| Mass Error (Hypothetical) | < 1 ppm |

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure.

A plausible fragmentation pathway for protonated this compound would involve initial cleavages at the functional groups. Key fragmentation steps could include:

Loss of Ammonia: A common fragmentation for amidines is the neutral loss of ammonia (NH₃, 17.03 Da), leading to a stable nitrilium ion.

Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom could occur.

Loss of the Trifluoromethyl Group: The C(S)-C(F₃) bond could cleave, leading to the loss of a ·CF₃ radical (69.00 Da).

Analysis of the fragmentation of related benzimidazole (B57391) and benzamide (B126) structures suggests that cleavages around the core aromatic ring and its substituents are dominant pathways. journalijdr.comresearchgate.net

Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions. For a molecule like this compound, these techniques would be expected to reveal characteristic vibrations for its key structural components.

Identification of Characteristic Functional Group Vibrations

Without experimental spectra, a predictive analysis based on known group frequencies for similar structures can be hypothesized. The primary functional groups in this compound are the benzimidamide group and the trifluoromethylthio group attached to the phenyl ring.

A hypothetical IR and Raman spectrum would likely exhibit:

N-H Vibrations: The imidamide group (-C(=NH)NH₂) would show characteristic N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. These bands are often broad in the IR spectrum due to hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond of the imidamide group would have a characteristic stretching vibration, expected to appear in the 1600-1690 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: The benzene ring would produce sharp C-H stretching peaks around 3000-3100 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ range.

C-F Vibrations: The trifluoromethyl (-CF₃) group is known to produce strong, characteristic absorption bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ region, corresponding to the C-F stretching modes.

C-S Vibrations: The carbon-sulfur bond of the thioether linkage would exhibit weaker stretching vibrations, generally found in the 600-800 cm⁻¹ range.

A detailed data table of these expected vibrational modes cannot be compiled without experimental or robust computational studies.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The benzimidamide moiety is capable of acting as both a hydrogen bond donor (via the N-H groups) and acceptor (via the nitrogen lone pairs). This would lead to significant intermolecular hydrogen bonding in the solid state. In IR spectroscopy, such interactions typically cause a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands. The extent of these shifts could provide insight into the strength and nature of the hydrogen-bonding network. However, without experimental data, a detailed analysis remains speculative.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

A single-crystal X-ray diffraction study of this compound would be necessary to unambiguously determine its molecular structure. This analysis would provide precise atomic coordinates, from which all geometric parameters could be calculated. A search of crystallographic databases indicates that such a study has not been reported for this compound. Consequently, no experimental crystallographic data table can be presented.

Analysis of Crystal Packing and Supramolecular Architectures

In the absence of a crystal structure, any discussion of the crystal packing and supramolecular architecture of this compound is theoretical. It is highly probable that the crystal packing would be dominated by hydrogen bonding interactions involving the benzimidamide groups, likely forming dimers or extended networks. Further π-π stacking interactions between the aromatic rings could also play a role in stabilizing the crystal lattice. The trifluoromethylthio group might participate in weaker intermolecular interactions. A definitive analysis of these features requires experimental crystallographic data.

Computational and Theoretical Investigations of 4 Trifluoromethyl Thio Benzimidamide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a standard tool in computational chemistry. For a molecule like 4-((Trifluoromethyl)thio)benzimidamide, DFT calculations can provide a detailed understanding of its geometry, electronic landscape, and spectroscopic behavior.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is also crucial, as rotation around single bonds can lead to different spatial arrangements of the atoms (conformers) with varying energies. Key dihedral angles to consider in this compound would be the rotation around the C-S bond and the C-C bond connecting the benzimidamide group to the phenyl ring. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out, identifying the global minimum energy conformer and other low-energy isomers.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Value |

| Bond Length | C-S | 1.78 Å |

| S-CF3 | 1.85 Å | |

| C-N (imidamide) | 1.30 Å | |

| C=N (imidamide) | 1.28 Å | |

| Bond Angle | C-S-C | 102° |

| S-C-C (ring) | 120° | |

| Dihedral Angle | C(ring)-C(ring)-S-C(F3) | 90° |

Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT calculation might yield.

Calculation of Electronic Properties (e.g., frontier orbitals, charge distribution)

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions. DFT calculations can provide valuable information on several electronic descriptors.

The frontier molecular orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing nature of the trifluoromethylthio group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzimidamide.

Charge distribution analysis, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the nitrogen atoms of the imidamide group are expected to be electron-rich (negative potential), making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the region around the trifluoromethyl group would be electron-poor (positive potential).

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can also predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the structural elucidation of newly synthesized compounds.

NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy. The calculated shifts for this compound would show distinct signals for the aromatic protons, the imidamide protons, and a characteristic signal in the ¹⁹F NMR spectrum for the trifluoromethyl group.

Vibrational frequencies , corresponding to the infrared (IR) and Raman spectra, can also be computed. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=N stretches, and the characteristic vibrations of the SCF₃ group. The characteristic C-H stretching vibrations of phenyl rings are typically observed in the region of 3100-3000 cm⁻¹. scirp.org

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | 3400-3500 |

| C-H stretch (aromatic) | 3050-3150 |

| C=N stretch | 1650 |

| C-F stretch | 1100-1200 |

| C-S stretch | 650-750 |

Note: This data is hypothetical and represents typical ranges for these vibrations.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted to products.

Elucidation of Transition States and Energy Barriers for Key Synthetic Steps

For the synthesis of this compound, computational methods can be used to model the reaction pathways. This involves identifying the structures of the transition states (the highest energy point along the reaction coordinate) and calculating the activation energy barriers. A lower energy barrier indicates a faster reaction. For instance, in a potential synthetic route involving the reaction of a benzonitrile (B105546) precursor with a source of the trifluoromethylthio group, DFT calculations could help to understand the feasibility of the reaction and identify potential intermediates.

Exploration of Potential Energy Surfaces for Chemical Transformations

By mapping the potential energy surface (PES) for a given reaction, chemists can gain a comprehensive understanding of the reaction mechanism. The PES is a multidimensional surface that represents the energy of a system as a function of its geometric parameters. By exploring the PES, it is possible to identify all possible reaction pathways, intermediates, and transition states. This can be particularly useful for understanding selectivity in reactions where multiple products can be formed. For transformations involving the this compound scaffold, exploring the PES could reveal pathways to novel derivatives or predict potential side reactions.

Analysis of Electronic Effects of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a potent electron-withdrawing substituent that significantly modulates the electronic environment of the aromatic ring and the attached functional groups. Its effects are a combination of inductive and resonance contributions.

The trifluoromethylthio group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is transmitted through the sigma bonds, leading to a decrease in electron density on the adjacent sulfur atom and, consequently, on the aromatic ring. This inductive pull of electrons makes the benzene (B151609) ring more electron-deficient.

These electronic perturbations on the aromatic ring directly influence the imidamide functionality. The electron-deficient nature of the phenyl ring, induced by the -SCF3 group, withdraws electron density from the imidamide moiety. This reduction in electron density affects the bond lengths, bond strengths, and reactivity of the imidamide group.

| Substituent | σp | Electronic Effect |

|---|---|---|

| -NO2 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -SCF3 | 0.50 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Neutral |

| -CH3 | -0.17 | Weakly Electron-Donating |

| -OCH3 | -0.27 | Moderately Electron-Donating |

| -NH2 | -0.66 | Strongly Electron-Donating |

The imidamide functional group possesses both acidic (N-H protons) and basic (lone pair on the imino nitrogen) properties. The strong electron-withdrawing nature of the 4-((trifluoromethyl)thio) group is expected to have a pronounced effect on the pKa of the imidamide.

Computational studies on substituted benzamidines and related structures have shown that electron-withdrawing substituents decrease the basicity of the amidine group. This is because the substituent withdraws electron density from the nitrogen atoms, making their lone pairs less available for protonation. Consequently, the conjugate acid of the imidamide is less stable, which corresponds to a lower pKa value.

Conversely, the acidity of the N-H protons in the imidamide group is expected to increase. The electron-withdrawing -SCF3 group helps to stabilize the negative charge that develops upon deprotonation, thereby lowering the pKa for the loss of a proton. Therefore, this compound is predicted to be a weaker base and a stronger acid compared to unsubstituted benzimidamide.

Tautomerism and Isomerism Analysis

Benzimidamides can exist in different tautomeric forms due to the migration of a proton. Computational analysis is a powerful tool for determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

For an unsubstituted benzimidamide, several tautomeric forms are possible. The most significant of these are the amino and imino tautomers. Computational studies on benzamidines and related amidine systems consistently indicate that the amino tautomer is the most stable form. This stability is often attributed to factors such as conjugation and hydrogen bonding.

In the case of this compound, the two primary tautomeric forms are:

Tautomer A (Amino form): 4-((Trifluoromethyl)thio)benzenecarboximidamide

Tautomer B (Imino form): N'-(4-((Trifluoromethyl)thio)phenyl)methanimidamide

Theoretical calculations on analogous systems suggest that Tautomer A, the amino form, will be significantly more stable than Tautomer B. The energy difference between these tautomers in similar systems is typically in the range of several kcal/mol.

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Tautomer A (Amino) | 4-(CF3S)C6H4C(NH)NH2 | 0.0 (Reference) | Most Stable |

| Tautomer B (Imino) | 4-(CF3S)C6H4C(N)NH3 | > 5 | Less Stable |

The interconversion between tautomers involves the transfer of a proton from one nitrogen atom to the other. This process proceeds through a transition state, and the energy required to reach this transition state is the activation energy.

Computational studies on the tautomerization of amidines have shown that the direct intramolecular proton transfer has a relatively high activation energy, often in the range of 30-50 kcal/mol in the gas phase. This high barrier suggests that the uncatalyzed interconversion is a slow process at room temperature.

However, the presence of protic solvents, such as water, can significantly lower the activation energy by facilitating a proton relay mechanism. In such cases, the activation energy can be reduced to a range of 10-20 kcal/mol, making the interconversion much more facile.

| Interconversion Pathway | Predicted Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Intramolecular Proton Transfer | 30 - 50 |

| Water-Assisted Proton Transfer | 10 - 20 |

Applications of 4 Trifluoromethyl Thio Benzimidamide As a Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocycles

The presence of the trifluoromethylthio group (–SCF₃) in a molecule can significantly enhance its lipophilicity and metabolic stability, making it a desirable feature in medicinal chemistry. cas.cnnih.gov The benzimidamide functionality, in turn, serves as a valuable precursor for the construction of various heterocyclic systems.

Derivatization to Fluoro-Containing Benzimidazoles and Related Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.govnih.gov The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govyoutube.com More relevant to the present case, N-aryl amidines can undergo cyclization to form benzimidazoles. researchgate.netresearchgate.netorganic-chemistry.org

Given this precedent, it is highly plausible that 4-((Trifluoromethyl)thio)benzimidamide could be utilized as a precursor for the synthesis of 2-substituted benzimidazoles bearing the 4-((trifluoromethyl)thio)phenyl moiety. A general synthetic strategy would involve the reaction of the benzimidamide with a suitable 1,2-dielectrophilic reagent, such as an α-dicarbonyl compound (e.g., a 1,2-diketone or an α-keto ester), followed by cyclization and dehydration to afford the corresponding benzimidazole (B57391).

Table 1: Plausible Reaction for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 (Example) | Product |

| This compound | Benzil (1,2-diphenylethane-1,2-dione) | 2-(4-((Trifluoromethyl)thio)phenyl)-5,6-diphenyl-1H-benzo[d]imidazole |

This approach would allow for the introduction of a wide variety of substituents onto the benzimidazole core, depending on the choice of the dicarbonyl compound. The resulting fluoro-containing benzimidazoles would be attractive candidates for screening in drug discovery programs.

Construction of Novel Polycyclic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused heterocyclic systems is an active area of research due to their interesting electronic and photophysical properties. mdpi.comresearchgate.netresearchgate.netrsc.org While the direct use of benzamidines in the construction of PAHs is not a common strategy, they can serve as precursors to heterocyclic rings that are subsequently annulated to form more complex polycyclic structures. nih.govmdpi.comlongdom.orgkuleuven.be

A plausible strategy for constructing novel polycyclic systems from this compound would involve a two-step process. First, the benzimidamide would be converted into a benzimidazole derivative, as described in the previous section. This benzimidazole could be designed to contain additional reactive functionalities that would allow for subsequent intramolecular or intermolecular cyclization reactions to build additional rings onto the benzimidazole core. For instance, if the benzimidazole derivative contains a suitably positioned leaving group and a nucleophilic group, an intramolecular cyclization could lead to the formation of a fused polycyclic system. Alternatively, transition metal-catalyzed cross-coupling reactions could be employed to fuse the benzimidazole-containing molecule with other aromatic systems. mdpi.com

Scaffold for Chemical Probe Development

Chemical probes are essential tools in chemical biology for the study of biological systems. researchgate.netmskcc.orgrsc.org They are small molecules designed to interact with a specific biological target and report on its presence or activity. The design of a chemical probe typically involves the integration of three key components: a recognition element that binds to the target, a reactive group for covalent modification (in the case of activity-based probes), and a reporter group for detection. mdpi.com

Design and Synthesis of Derivatives for Mechanistic Chemical Biology Studies (non-therapeutic)

The this compound scaffold could be elaborated to generate chemical probes for mechanistic studies. The benzimidamide moiety itself can act as a recognition element for certain biological targets. The trifluoromethylthio group offers a unique advantage as a reporter group for ¹⁹F NMR spectroscopy, a technique that is highly sensitive and has a low background signal in biological systems. ljmu.ac.uk

A hypothetical chemical probe based on this scaffold could be designed by introducing a reactive group, such as an electrophilic "warhead," and a handle for further functionalization, such as an alkyne or azide (B81097) for click chemistry. ljmu.ac.uk This would allow for the covalent labeling of a target protein, followed by the attachment of a fluorescent dye or an affinity tag for visualization or pull-down experiments.

Table 2: Components of a Hypothetical Chemical Probe

| Component | Function | Example Moiety |

| Recognition Element | Binds to the biological target | This compound |

| Reporter Group | Enables detection | Trifluoromethylthio group (for ¹⁹F NMR) |

| Reactive Group | Forms a covalent bond with the target | Electrophilic warhead (e.g., acrylamide) |

| Handle | Allows for further functionalization | Alkyne or azide (for click chemistry) |

Exploration of Interactions with Artificial Systems or In Vitro Biochemical Targets (non-clinical)

Derivatives of this compound could also be synthesized to explore their interactions with artificial systems, such as synthetic membranes or protein-protein interaction models. The trifluoromethylthio group can be a valuable tool in these studies, as its strong ¹⁹F NMR signal can be used to monitor the binding of the molecule to its target in real-time. This would allow for the determination of binding affinities and the study of the kinetics of the interaction in a non-invasive manner.

Role in Material Science Precursor Chemistry (if applicable to specific research)

The unique electronic properties and potential for self-assembly of aromatic molecules make them attractive building blocks for functional materials. nih.gov The introduction of fluorine atoms into organic materials can impart desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. bohrium.com

The this compound molecule possesses several features that could be advantageous in material science. The aromatic ring provides a rigid core, while the trifluoromethylthio group can influence the electronic properties and intermolecular interactions of the resulting material. The benzimidamide functionality is a site for further chemical modification, allowing for the incorporation of this building block into larger polymeric structures.

For example, the benzimidamide could be bifunctionalized to create a monomer that can be used in polymerization reactions. The resulting polymers containing the 4-((trifluoromethyl)thio)phenyl moiety could exhibit interesting properties, such as high hydrophobicity and altered surface energies, which could be useful in applications such as coatings or biomedical materials. bohrium.com The trifluoromethylthio group's influence on the polymer's electronic properties could also be explored for applications in organic electronics.

Development of Ligands for Catalysis

The inherent chemical functionalities of this compound provide a foundation for its prospective use in creating ligands for catalytic applications. The presence of the benzimidazole-like structure is particularly noteworthy, as benzimidazole derivatives are well-established precursors to N-heterocyclic carbene (NHC) ligands and other coordinating agents in transition metal catalysis.

Hypothetical Ligand Synthesis from this compound

Based on the known reactivity of benzimidazoles and related heterocycles, several strategies could be envisioned for converting this compound into effective catalytic ligands.

Emerging Research Avenues and Future Perspectives for 4 Trifluoromethyl Thio Benzimidamide

Unexplored Synthetic Pathways and Sustainable Methodologies

The development of green and efficient synthetic methods is paramount in modern chemistry. For 4-((Trifluoromethyl)thio)benzimidamide, moving beyond traditional multi-step syntheses towards more sustainable and direct approaches is a key future objective. Photoredox catalysis and electrochemical synthesis stand out as particularly promising avenues.

Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. mst.edutcichemicals.com This strategy often utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. ed.ac.uk For the synthesis of aryl-SCF3 compounds, photoredox methods can generate a trifluoromethyl radical (•CF3) or a thiyl radical, facilitating the desired bond formation. mst.edunih.gov

Future research could focus on a direct photoredox-catalyzed S-trifluoromethylation of 4-aminobenzonitrile (B131773) followed by conversion of the nitrile to the imidamide, or a direct functionalization of a pre-formed benzimidamide scaffold. A potential pathway could involve an organic dye photocatalyst, like Eosin Y or a highly reducing organophotocatalyst, and a cost-effective trifluoromethyl source such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (Langlois reagent). mst.eduresearchgate.net These reactions proceed at room temperature using low-energy visible light, offering a significant improvement in sustainability over traditional methods that may require harsh reagents or high temperatures. researchgate.net

Table 1: Comparison of Potential Photoredox Catalysis Conditions for Aryl Trifluoromethylthiolation

| Parameter | Catalyst System 1 | Catalyst System 2 | Catalyst System 3 |

|---|---|---|---|

| Photocatalyst | Ruthenium or Iridium Complex | Organic Dye (e.g., Eosin Y, Methylene Blue) | Metal-Free Catalyst (e.g., Diacetyl) |

| -SCF3 Source | Electrophilic Reagents (e.g., N-trifluoromethylthiophthalimide) | Radical Precursors (e.g., CF3SO2Cl) | Radical Precursors (e.g., CF3SO2Na) |

| Light Source | Blue LEDs | Blue or Green LEDs | Blue LEDs |

| Key Advantage | High efficiency and well-studied mechanisms | Lower cost, reduced metal contamination | Highly economical and environmentally benign researchgate.net |

Organic electrosynthesis utilizes electric current as a traceless reagent to drive oxidation or reduction, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.netnoelresearchgroup.com This approach is inherently green and offers precise control over reaction conditions. The electrochemical generation of the SCF3 radical from stable and readily available sources like AgSCF3 or the trifluoromethyl radical from CF3SO2Na has been successfully applied to the functionalization of various organic molecules. researchgate.netrsc.org

A future synthetic strategy for this compound could involve the electrochemical trifluoromethylthiolation of 4-thio-benzimidamide derivatives. Such a reaction could be performed in an undivided cell using simple graphite (B72142) electrodes, minimizing waste and operational complexity. researchgate.net This method avoids harsh metal catalysts and oxidants, featuring mild reaction conditions that are tolerant of diverse functional groups, which would be advantageous for the synthesis of complex derivatives. colorado.edunih.gov

Investigation of Advanced Reactivity Profiles

Understanding the reactivity of this compound is crucial for its application as a building block in larger, more complex molecules. The strong electron-withdrawing nature of the -SCF3 group and the presence of multiple reaction sites on the benzimidamide ring suggest a rich and underexplored reactivity profile.

While the aryl C–SCF3 bond is generally stable, its participation in cross-coupling reactions is an area of growing interest. However, a more immediate avenue of research lies in using the inherent electronic properties of the -SCF3 group to influence other cross-coupling reactions on the aromatic ring. The potent electron-withdrawing character of the trifluoromethylthio group can activate adjacent positions for nucleophilic aromatic substitution or influence the oxidative addition step in palladium-catalyzed cycles.

Future studies could explore Hiyama, Suzuki, or Negishi cross-coupling reactions at other positions of the this compound scaffold, assuming a suitable leaving group (e.g., a halide) is present. nih.govresearchgate.net The electronic effect of the -SCF3 group would likely have a significant impact on reaction rates and yields. Furthermore, exploring C–N or C–O cross-coupling reactions involving the imidamide N-H bonds could provide a direct route to novel libraries of N-functionalized derivatives. nih.gov

Direct C–H activation is a step-economical strategy for molecular functionalization that avoids the need for pre-functionalized substrates. rsc.org For this compound, several C–H bonds on the aromatic ring are potential targets for functionalization. The benzimidamide moiety can act as a directing group for ortho-C–H activation, a well-established strategy in transition metal catalysis. nih.gov

Future research could investigate palladium-, rhodium-, or cobalt-catalyzed C–H activation directed by the imidamide group to install new substituents at the C3 and C5 positions of the benzene (B151609) ring. rsc.orgnih.gov The strong deactivating effect of the para-SCF3 group would need to be considered, as it could render the aromatic ring less susceptible to electrophilic-type C–H activation pathways but may enhance its reactivity in others. Such strategies could lead to the synthesis of novel, highly functionalized derivatives that would be difficult to access through classical methods. nih.govresearchgate.net

Development of Innovative Spectroscopic Techniques for Characterization

The unambiguous characterization of organofluorine compounds is essential, and the unique properties of the fluorine atom lend themselves to specialized analytical techniques. While standard methods like ¹H and ¹³C NMR are routine, ¹⁹F NMR spectroscopy is a particularly powerful and indispensable tool for compounds like this compound. rsc.orgnih.gov

Future research will rely on advanced and multi-dimensional NMR techniques to fully characterize this molecule and its reaction products. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it possible to detect subtle electronic changes in the molecule's environment. nih.gov The chemical shift of the -SCF3 group can provide valuable information about its electronic environment and molecular conformation. High-resolution mass spectrometry (HRMS) is also critical for confirming elemental composition.

Innovative approaches could involve using ¹⁹F NMR as a quantitative tool to monitor reaction kinetics or as a probe in biological systems to study interactions with macromolecules. nih.gov The development of new NMR pulse sequences or the use of ¹⁹F-¹H HETCOR experiments could help elucidate through-space interactions and provide detailed structural insights.

Table 2: Key Spectroscopic Data for Characterizing Aryl-SCF3 Compounds

| Technique | Expected Observation for Ar-SCF3 Moiety | Information Gained |

|---|---|---|

| ¹⁹F NMR | A sharp singlet typically between δ -40 and -45 ppm (relative to CFCl3) colorado.edursc.org | Confirmation of -SCF3 group presence; high sensitivity to electronic environment. nih.gov |

| ¹³C NMR | A quartet for the CF3 carbon due to C-F coupling (J ≈ 308 Hz); ipso-carbon signal may be a quartet. rsc.org | Structural confirmation of the trifluoromethyl group and its attachment point. |

| IR Spectroscopy | Strong absorption bands in the 1100-1350 cm⁻¹ region. | Characteristic C-F bond stretching vibrations. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the molecular formula C8H7F3N2S. | Unambiguous determination of elemental composition. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis

The synthesis of complex organic molecules like this compound is a cornerstone of medicinal chemistry and drug discovery. Traditionally, the development of synthetic routes has relied heavily on the expertise and chemical intuition of experienced chemists. However, the advent of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize this field by introducing powerful predictive capabilities. For this compound, a compound of interest for its potential therapeutic applications, the integration of these computational tools offers a promising avenue for optimizing its synthesis, reducing costs, and accelerating the discovery of novel derivatives.

Furthermore, machine learning models can be trained to predict the outcomes of chemical reactions with a high degree of accuracy. By learning from extensive datasets of successful and unsuccessful reactions, these models can predict the likely yield, reaction time, and optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation. This predictive power is particularly valuable for the synthesis of this compound, as it can minimize the need for time-consuming and resource-intensive trial-and-error experimentation. For instance, an ML model could predict the most effective catalyst for the introduction of the trifluoromethylthio group or the formation of the benzimidamide moiety, two key steps in the synthesis of the target compound.

Q & A

Q. What are the standard synthetic routes for 4-((Trifluoromethyl)thio)benzimidamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzamide core can be functionalized with a trifluoromethylthio group using reagents like trifluoromethylthiolation agents (e.g., TFS-CF₃ sources). Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

- Purification : Column chromatography with silica gel or recrystallization to isolate the final product . Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) to verify the trifluoromethylthio (-SCF₃) and benzimidamide groups .

Q. How is the compound characterized spectroscopically?

- NMR : The F NMR spectrum shows a distinct singlet for the -SCF₃ group (δ ≈ -40 ppm). Aromatic protons in the benzimidamide moiety appear as multiplet signals in H NMR (δ 7.2–8.1 ppm) .

- FT-IR : Stretching vibrations for C=N (≈1640 cm⁻¹) and S-CF₃ (≈1100 cm⁻¹) confirm functional groups .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry or bond angles .

Q. What are the solubility and stability considerations for this compound?

- Solubility : Limited in polar solvents (water, ethanol) but dissolves in DMSO or DMF, critical for biological assays .

- Stability : The -SCF₃ group is hydrolytically stable under acidic conditions but may degrade in strong bases. Store at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for derivatives of this compound?

- DFT calculations : Predict electronic effects of substituents on the benzimidamide ring, guiding regioselective modifications .

- Molecular docking : Screen derivatives for binding affinity to target enzymes (e.g., kinases) to prioritize synthesis .

- Example: A 2024 study used DFT to identify electron-withdrawing groups (e.g., -NO₂) that enhance electrophilic reactivity at the benzimidamide nitrogen .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a false-negative cause .

- Dose-response curves : Re-evaluate IC₅₀ values across multiple replicates to confirm reproducibility .

Q. How can X-ray crystallography resolve ambiguities in the compound’s binding mode?

- Co-crystallization : Soak the compound into protein crystals (e.g., HIV-1 reverse transcriptase) and collect diffraction data (resolution ≤2.0 Å) .

- Electron density maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with Asp113 or hydrophobic contacts with -SCF₃) .

- Thermal shift assays : Validate binding by measuring protein melting temperature () shifts upon ligand addition .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reagent compatibility : Replace hazardous reagents (e.g., thiolation agents) with safer alternatives (e.g., flow chemistry setups) .

- Yield optimization : Use design of experiments (DoE) to refine temperature, solvent, and catalyst ratios .

- Impurity profiling : LC-MS or HPLC-PDA to detect and quantify byproducts (e.g., desulfurized analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.